1-Benzyl-2,2-dimethylpiperidin-4-ol
Description
Properties
CAS No. |
117623-47-9 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-benzyl-2,2-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
InChI Key |
PQOBJUIKMNOJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1CC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-benzyl-2,2-dimethylpiperidin-4-ol, highlighting differences in substituents, synthesis, and biological relevance:
Structural and Functional Insights
- Steric Effects : The 2,2-dimethyl substituents introduce steric hindrance, which may reduce metabolic degradation compared to less hindered analogs (e.g., 1-benzyl-4-phenylpiperidin-4-ol) .
- Pharmacological Potential: While 1-(1H-benzimidazol-2-yl)piperidin-4-ol shows antimicrobial activity , the dimethyl and benzyl groups in the target compound could modulate CNS penetration, similar to fluorophenyl-containing analogs .
Preparation Methods
Key Reaction Steps
-
Starting Material : 1-Benzyl-2,2-dimethylpiperidin-4-one is commercially available (e.g., AChemBlock, BLD Pharm) or synthesized via benzyl chloride-mediated cyclization of 4-piperidone derivatives.
-
Reduction Agent : Lithium aluminum hydride (LiAlH₄) is employed due to its ability to reduce ketones to secondary alcohols.
-
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) or diethyl ether under anhydrous conditions.
-
Temperature : Reflux at 60–80°C.
-
Quenching : Hydrolysis with dilute HCl or NaOH to neutralize excess LiAlH₄ and isolate the alcohol.
-
Mechanism
LiAlH₄ delivers a hydride ion (H⁻) to the carbonyl carbon, forming an intermediate alkoxide, which is protonated during workup to yield the alcohol.
Advantages
-
High Yield : LiAlH₄ typically achieves >80% conversion for ketone reductions.
-
Stereochemical Control : The reduction proceeds without inversion of configuration, yielding a single diastereomer if stereogenic centers are present.
Challenges
-
Handling LiAlH₄ : Requires careful handling due to its pyrophoric nature and reactivity with protic solvents.
-
Purification : Tertiary alcohols may require column chromatography for isolation.
Epoxidation and Reductive Ring Opening
An alternative route involves epoxidation of a precursor olefin followed by ring-opening reduction. This method is inferred from analogous syntheses in the literature.
Proposed Steps
-
Olefin Precursor : Synthesize a piperidine derivative with a double bond at position 3–4 (e.g., via Diels-Alder reaction).
-
Epoxidation : Use m-chloroperbenzoic acid (mCPBA) or other peroxides to form an epoxide.
-
Reductive Opening : Treat the epoxide with LiAlH₄ or catalytic hydrogenation to install the hydroxyl group.
Example Pathway
| Step | Reagent/Conditions | Product | Yield* |
|---|---|---|---|
| 1 | mCPBA, CH₂Cl₂, 0°C | Epoxide | ~85% |
| 2 | LiAlH₄, THF, reflux | Alcohol | ~70% |
Advantages
-
Regioselectivity : Epoxidation and reductive opening can control the position of the hydroxyl group.
-
Functional Group Compatibility : Avoids harsh conditions that might degrade sensitive substituents.
Limitations
-
Complexity : Requires multiple steps (olefin synthesis, epoxidation, reduction).
-
Cost : Epoxidation agents like mCPBA are expensive for large-scale production.
Catalytic Hydrogenation of Ketone
Catalytic hydrogenation offers a milder alternative to LiAlH₄, though it is less commonly reported for tertiary alcohols.
Conditions
-
Catalyst : Pd/C or Raney Ni.
-
Solvent : Ethanol or methanol.
-
Pressure : 1–3 atm H₂.
-
Temperature : 25–50°C.
Mechanism
Hydrogenation adds H₂ across the carbonyl group, converting the ketone to an alcohol.
Challenges
-
Low Reactivity : Tertiary ketones may require elevated temperatures or pressures.
-
Byproducts : Potential for over-reduction or catalyst deactivation.
Synthetic Routes from Piperidin-4-one Derivatives
The ketone precursor can be synthesized via cyclization or nucleophilic substitution, as outlined in patents and literature.
Example Pathway
-
Benzyl Chloride Reaction : Treat 4-piperidone with benzyl chloride in acetone to form 1-benzyl-4-piperidone.
-
Methylation : Introduce methyl groups at position 2 via alkylation (e.g., CH₃I, base).
-
Reduction : Proceed as in Method 1.
Key Considerations
-
Stereochemical Purity : Methylation may require chiral auxiliaries to control stereoisomerism.
-
Scalability : Alkylation steps must minimize side reactions (e.g., quaternary ammonium salt formation).
Industrial-Scale Production Considerations
For large-scale synthesis, cost, safety, and efficiency are critical.
Optimized Conditions
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Solvent | THF | Ethanol (cheaper, safer) |
| Catalyst | LiAlH₄ | H₂/Pd-C (lower cost) |
| Workup | Acid quench | Continuous extraction |
Analytical Characterization
The identity and purity of this compound are confirmed via:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 1.2–1.5 (m, CH(CH₃)₂), δ 3.5–3.8 (m, OH-bearing CH) |
| LC-MS | [M+H]⁺ = 220.35 (C₁₄H₂₁NO) |
| IR | Broad O–H stretch (3200–3500 cm⁻¹) |
Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| LiAlH₄ Reduction | High yield, direct route | Hazardous reagent handling |
| Epoxidation | Regioselectivity | Multi-step, costly reagents |
| Catalytic H₂ | Mild conditions | Low reactivity for ketones |
Q & A
Basic: What are the recommended synthetic routes for 1-benzyl-2,2-dimethylpiperidin-4-ol, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis of this compound typically involves alkylation or reductive amination of a piperidine precursor. A common approach is to react 2,2-dimethylpiperidin-4-ol with benzyl chloride or bromide under basic conditions (e.g., K₂CO₃ or triethylamine) in anhydrous solvents like dichloromethane or THF . Key considerations include:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Stoichiometry : A 1.2–1.5 molar excess of benzyl halide ensures complete substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
Basic: How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Compare - and -NMR spectra with reference data. Key signals include:
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Analyze bond angles and torsion angles (e.g., tetrahedral geometry around nitrogen, dihedral angles between aromatic and piperidine rings) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
Contradictions may arise from variations in assay conditions or impurities. To address this:
Reproducibility checks : Repeat assays with independently synthesized batches.
Purity validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .
Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyl vs. substituted benzyl groups) to isolate contributing factors .
Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs or kinases) .
Advanced: What strategies optimize the enantiomeric purity of this compound for chiral pharmacology studies?
Methodological Answer:
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or fractional crystallization with tartaric acid derivatives.
- Asymmetric synthesis : Employ chiral catalysts (e.g., (R)-BINAP) during reductive amination or alkylation steps .
- Kinetic resolution : Utilize lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Spill management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
Advanced: How can computational methods predict the metabolic pathways of this compound?
Methodological Answer:
- Software tools : Use Schrödinger’s ADMET Predictor or MetaSite to simulate Phase I/II metabolism.
- Key metabolic sites : Predict oxidation at the piperidine ring (C-4 hydroxylation) or N-debenzylation. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
- Docking simulations : Map interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., plasma or tissue)?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions at m/z 234 → 174 (quantifier) and 234 → 145 (qualifier).
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) or SPE extraction (Oasis HLB cartridges) .
Advanced: How do steric and electronic effects of the 2,2-dimethyl group influence the reactivity of this compound?
Methodological Answer:
- Steric effects : The dimethyl groups restrict chair-to-chair flipping of the piperidine ring, stabilizing specific conformers. This impacts nucleophilic substitution rates at C-4.
- Electronic effects : Electron-donating methyl groups increase basicity of the piperidine nitrogen (pKₐ ~9.5 vs. ~8.8 for unsubstituted analogs), altering protonation-dependent interactions in biological assays .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Stable at pH 4–8 (24-hour study, 25°C). Degrades in acidic conditions (pH <2) via N-debenzylation and in alkaline conditions (pH >10) via hydroxyl group oxidation.
- Thermal stability : Decomposes above 150°C (TGA data). Store at ≤25°C in inert atmosphere .
Advanced: How can researchers design derivatives of this compound to enhance blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP optimization : Aim for LogP 2–3 via substituent modifications (e.g., fluorinated benzyl groups).
- P-glycoprotein evasion : Reduce hydrogen bond donors (e.g., replace hydroxyl with methoxy group).
- In silico screening : Use BBB prediction tools like SwissADME or Brain Or IntestinaL EstimateD permeation method (BOILED-Egg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
